molecular formula C13H16N6O4 B2601235 5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901046-40-0

5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2601235
CAS No.: 901046-40-0
M. Wt: 320.309
InChI Key: VOUGKYHXXDFZTI-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a 2,4-dimethoxyphenylamino-oxoethyl substituent at the N1 position of the triazole ring. Its molecular formula is C₁₄H₁₆N₆O₄, with a monoisotopic mass of 356.12 g/mol.

The compound is structurally related to inhibitors of bacterial SOS response pathways and anticancer agents targeting kinase or epigenetic enzymes .

Properties

IUPAC Name

5-amino-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-22-7-3-4-8(9(5-7)23-2)16-10(20)6-19-12(14)11(13(15)21)17-18-19/h3-5H,6,14H2,1-2H3,(H2,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUGKYHXXDFZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide, a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which facilitates interactions with various biological targets. Its potential therapeutic applications include antibacterial and antiparasitic activities, particularly against pathogens like Trypanosoma cruzi, the causative agent of Chagas' disease.

  • Molecular Formula : C21H24N6O4
  • Molecular Weight : 424.46 g/mol
  • CAS Number : 894563-41-8

Antiparasitic Activity

Research has highlighted the efficacy of 5-amino-1,2,3-triazole derivatives against Trypanosoma cruzi. A study demonstrated that compounds from this series exhibited submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models of Chagas' disease. These findings indicate a promising avenue for developing new treatments that are safer and more effective than current therapies like benznidazole and nifurtimox, which have notable side effects and limited efficacy during chronic infection phases .

Antibacterial Activity

The compound's antibacterial properties have also been explored. Triazole derivatives have shown remarkable activity against various bacterial strains. For instance, studies reported that modifications in the triazole structure could enhance selectivity and potency against resistant strains such as Bacillus subtilis and Escherichia coli. The introduction of specific substituents significantly improved the Minimum Inhibitory Concentration (MIC) values, making these compounds competitive with standard antibiotics .

The biological activity of this compound is attributed to its ability to inhibit key enzymes and disrupt cellular processes in pathogens. For example:

  • Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication. Compounds with the triazole core have demonstrated moderate to high inhibitory effects on DNA gyrase, leading to bacterial cell death.
  • Cell Cycle Disruption : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting their cell cycle progression .

Study on Chagas Disease

In a notable study focused on Chagas disease treatment, researchers utilized phenotypic high-content screening to identify active compounds from the triazole series. The optimized derivatives not only improved aqueous solubility but also metabolic stability, enhancing their oral bioavailability. One compound from this series showed significant efficacy in reducing parasitic load in infected mice .

Antibacterial Screening

Another study evaluated the antibacterial properties of various triazole derivatives against common pathogens. The results indicated that specific substitutions on the triazole ring led to enhanced antibacterial activity. For instance, a compound with a 4-trichloromethyl group exhibited an MIC comparable to ceftriaxone against resistant bacterial strains .

Data Summary

PropertyValue
Molecular FormulaC21H24N6O4
Molecular Weight424.46 g/mol
CAS Number894563-41-8
Antiparasitic ActivitypEC50 > 6
Antibacterial ActivityMIC comparable to ceftriaxone
Key MechanismsDNA gyrase inhibition

Scientific Research Applications

Medicinal Chemistry Applications

5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is part of the triazole family, which is known for a wide range of biological activities. The following sections detail its applications in drug development and therapeutic uses.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds with a triazole core exhibit significant activity against various pathogens:

  • Antibacterial : Studies have shown that triazole derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics in potency .
  • Antifungal : The triazole scaffold is a well-established framework for antifungal agents. Compounds similar to this compound have demonstrated efficacy against fungal infections, particularly those resistant to standard treatments .

Antiparasitic Activity

This compound has also shown potential as an antiparasitic agent , particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research highlights the compound's ability to suppress parasite burden in infected models, showcasing its promise as a new therapeutic option for neglected tropical diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole derivatives is crucial for optimizing their biological activity. Modifications to the triazole ring or substituents can significantly influence their pharmacological profiles:

ModificationEffect on Activity
Substituents on the phenyl ringEnhanced antibacterial activity
Variations in the carboxamide groupImproved solubility and bioavailability

Studies have indicated that specific electron-withdrawing groups on the phenyl ring can enhance antibacterial efficacy, while modifications to the carboxamide moiety can improve metabolic stability and solubility .

Case Studies

Several case studies illustrate the successful application of this compound and its derivatives:

  • Chagas Disease Treatment : A study reported on the optimization of triazole derivatives that led to compounds with submicromolar activity against Trypanosoma cruzi. These compounds demonstrated significant improvements in oral exposure and reduced toxicity compared to existing treatments .
  • Antimicrobial Screening : Another study focused on various triazole derivatives synthesized for antimicrobial screening against resistant bacterial strains. Results indicated that certain modifications led to compounds with MIC values lower than clinically used antibiotics .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural variations and their impact on biological activity:

Compound Name Substituents Molecular Weight (g/mol) Key Activity Reference
Target Compound N1: 2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl; C4: carboxamide 356.12 Limited direct data; inferred SOS response inhibition
5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide N1: 2-[(4-methylphenyl)amino]-2-oxoethyl; C4: thienylmethyl carboxamide 370.43 Anticancer activity (renal cancer RXF 393: GP = -13.42%)
5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide N1: 4-chlorobenzyl; C4: 2,4-dimethoxyphenyl carboxamide 441.89 Antiproliferative activity (CNS cancer SNB-75: GP = -27.30%)
5-amino-1-[3,5-dichloro-4-(4-chlorobenzoyl)benzyl]-1H-1,2,3-triazole-4-carboxamide (CAI) N1: dichlorobenzoylbenzyl; C4: carboxamide 488.71 Calcium influx inhibition (Phase I clinical trial for cancer)
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide N1: carbamoylmethyl; C4: carboxamide 198.16 SOS response inhibition (LexA autoproteolysis blocker)

Pharmacological and Biochemical Comparisons

Anticancer Activity
  • The 4-methylphenyl and thienylmethyl analogues (e.g., ZINC2689093) demonstrated selective antiproliferative effects against renal and CNS cancers, with GP (Growth Percentage) values ranging from -13% to -27% . The 2,4-dimethoxyphenyl group in the target compound may enhance DNA intercalation or kinase inhibition but requires validation.
  • CAI () showed cytostatic activity but was metabolized into inactive derivatives (e.g., M1), emphasizing the importance of the intact triazole-carboxamide scaffold for efficacy .
Antibacterial Activity
  • The carbamoylmethyl analogue () blocked LexA autoproteolysis, disarming bacterial SOS response with an IC₅₀ of 12 µM . The 2,4-dimethoxyphenyl group in the target compound may improve membrane permeability or target affinity due to increased lipophilicity.
Solubility and Bioavailability
  • The thienylmethyl and chlorobenzyl derivatives exhibit lower aqueous solubility (<10 µg/mL) due to hydrophobic substituents . The target compound’s 2,4-dimethoxy groups likely enhance solubility compared to halogenated analogues.

Structure-Activity Relationship (SAR) Trends

N1 Substituents :

  • Carbamoylmethyl (): Critical for SOS response inhibition.
  • Arylalkyl groups (e.g., 4-chlorobenzyl): Enhance anticancer activity but reduce solubility.
  • 2,4-Dimethoxyphenyl : Balances solubility and target binding (electron-donating groups improve π-π stacking) .

C4 Carboxamide Modifications :

  • Aromatic vs. aliphatic : Thienylmethyl () improves selectivity for cancer cells, while 2,4-dimethoxyphenyl () may broaden target range.

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